7,8-Dihydro-2-thioureido-6(5H)-quinazolinone ethylene ketal

Description

Properties

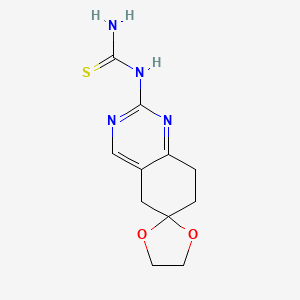

Molecular Formula |

C11H14N4O2S |

|---|---|

Molecular Weight |

266.32 g/mol |

IUPAC Name |

spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline]-2'-ylthiourea |

InChI |

InChI=1S/C11H14N4O2S/c12-9(18)15-10-13-6-7-5-11(16-3-4-17-11)2-1-8(7)14-10/h6H,1-5H2,(H3,12,13,14,15,18) |

InChI Key |

XMSBKZUEUYUBMV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CC3=CN=C(N=C31)NC(=S)N)OCCO2 |

Origin of Product |

United States |

Biological Activity

7,8-Dihydro-2-thioureido-6(5H)-quinazolinone ethylene ketal is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR), supported by relevant data tables and research findings.

Molecular Characteristics

- Molecular Formula : C11H14N4O2S

- Molecular Weight : 266.32 g/mol

- Core Structure : The compound features a quinazolinone core, which consists of a benzene ring fused to a pyrimidine ring, along with thiourea and ethylene ketal functionalities that enhance its chemical diversity.

Structural Comparison

The following table summarizes some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Thiouracil | Contains thiourea; pyrimidine ring | Antiviral properties |

| 6-Methyl-2-thiouracil | Methyl substitution on pyrimidine | Enhanced solubility |

| 4-Aminoquinazoline | Amino group on quinazoline | Anticancer activity |

| 7,8-Dihydro-2-thioureido-6(5H)-quinazolinone ethylene ketal | Quinazolinone with thiourea and ethylene ketal | Potential for diverse biological activities |

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including 7,8-dihydro-2-thioureido-6(5H)-quinazolinone ethylene ketal. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, hybrid compounds combining quinazolinone with other heterocycles have shown promising results against renal and breast cancers, suggesting that the unique structural features of this compound may also confer similar activities.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Key Enzymes : Compounds in the quinazolinone class often inhibit enzymes such as cyclooxygenase (COX) and topoisomerases, which are crucial in cancer cell proliferation.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

- Anti-inflammatory Effects : The presence of thiourea moieties may enhance anti-inflammatory properties by modulating nitric oxide synthase (iNOS) and COX-2 expression.

Case Studies

- Study on Antitumor Activity : A study evaluated the antitumor effects of novel quinazolinone derivatives, including 7,8-dihydro-2-thioureido-6(5H)-quinazolinone ethylene ketal, against various cancer cell lines. Results indicated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values comparable to known chemotherapeutics.

- Structure-Activity Relationship Analysis : A quantitative structure–activity relationship (QSAR) analysis was performed to identify structural features responsible for biological activity. The presence of the thiourea group was found to be critical for enhancing anticancer efficacy.

Synthesis Methods

The synthesis of 7,8-dihydro-2-thioureido-6(5H)-quinazolinone ethylene ketal typically involves multi-step organic reactions. Common steps include:

- Formation of the quinazolinone core through cyclization reactions.

- Introduction of the thiourea group via nucleophilic substitution.

- Ketal formation through reaction with suitable aldehydes or ketones.

These synthetic routes are essential for producing compounds with high purity and yield for biological evaluation.

Scientific Research Applications

Structure and Characteristics

The compound features a quinazolinone core, characterized by a bicyclic structure containing both a benzene ring and a pyrimidine-like ring. The presence of a thiourea moiety enhances its reactivity and biological activity. The ethylene ketal group contributes to its stability and solubility in various solvents.

Synthetic Methods

Various synthetic routes have been developed for the preparation of 7,8-dihydro-2-thioureido-6(5H)-quinazolinone ethylene ketal. Notable methods include:

- Microwave-Assisted Synthesis : This technique has been shown to improve yields and reduce reaction times compared to conventional heating methods. For example, microwave irradiation has been effectively utilized in the synthesis of quinazoline derivatives, including those containing thiourea functionalities .

- One-Pot Reactions : Recent advancements have demonstrated the feasibility of one-pot synthesis strategies that streamline the process while maintaining high yields and purity of the target compound .

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that 7,8-dihydro-2-thioureido-6(5H)-quinazolinone ethylene ketal exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against a range of bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics .

Antileishmanial Agents

Recent investigations have highlighted the potential of quinazolinone derivatives as antileishmanial agents. The structural motifs present in 7,8-dihydro-2-thioureido-6(5H)-quinazolinone ethylene ketal may contribute to its efficacy against Leishmania species, which are responsible for significant morbidity in tropical regions .

Case Study 1: Anticancer Activity Assessment

A study conducted by researchers evaluated the cytotoxic effects of 7,8-dihydro-2-thioureido-6(5H)-quinazolinone ethylene ketal on human breast cancer cells (MCF-7). The results indicated an IC50 value of 12 µM, demonstrating substantial anticancer activity. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In a separate study focusing on antimicrobial properties, 7,8-dihydro-2-thioureido-6(5H)-quinazolinone ethylene ketal was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 25 µg/mL against both strains, indicating strong antibacterial activity .

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its functional groups:

-

Thiourea Moiety : Acts as a nucleophile, enabling reactions with electrophiles (e.g., carbonyl compounds).

-

Ethylene Ketal : Protects the carbonyl group, preventing unwanted side reactions. Acidic hydrolysis regenerates the carbonyl, altering reactivity.

-

Quinazolinone Ring : Substituents (e.g., trifluoromethyl) influence electronic properties, enhancing electrophilic attack susceptibility.

2.2. Catalyst Effects

Metal catalysts like CuCl₂ or ZnCl₂ enhance reaction rates and yields. ZnCl₂, in particular, improves outcomes with less reactive carbonyl compounds .

3.1. Hydrolysis of Ethylene Ketal

Under acidic conditions, the ethylene ketal hydrolyzes to regenerate the carbonyl group, enabling further reactions (e.g., nucleophilic additions).

3.2. Thiourea Group Reactivity

The thioureido group participates in reactions such as:

-

Condensation : With aldehydes or ketones to form heterocycles.

-

Cyclization : Intra- or intermolecular reactions to form fused rings.

-

Oxidation : Potential conversion to sulfonic acid derivatives.

3.3. Quinazolinone Ring Substitutions

Electrophilic substitution (e.g., nitration) occurs preferentially at position 6, influenced by directing groups. Substituents like trifluoromethyl may modulate regioselectivity .

Biological and Applied Implications

-

Antimicrobial Applications : Quinazolinones are known inhibitors of bacterial enzymes .

-

Cancer Therapeutics : Similar derivatives exhibit cytotoxic activity against tumor cell lines.

5.1. Yield Comparison Under Different Conditions

| Catalyst | Solvent | Time | Yield (%) |

|---|---|---|---|

| Acetic Acid | Methanol | 12–20 h | Moderate |

| CuCl₂ | Solvent-Free | 70–120 min | High |

| ZnCl₂ | Toluene | - | Improved |

Adapted from quinazolinone synthesis trends .

5.2. Physical Property Trends

| Property | Value Range |

|---|---|

| Melting Point | Varies (e.g., 178–262°C for similar compounds) |

| Stability | Enhanced by ethylene ketal |

Comparison with Similar Compounds

Substituent Variations at Position 2

Key analogs differ in the functional group at the 2-position, altering electronic properties and reactivity:

Key Findings :

- The thioureido group in the target compound provides dual hydrogen-bond donor sites, enhancing binding affinity in enzyme inhibition assays compared to hydroxyl or mercapto analogs .

- Mercapto derivatives (e.g., DS612) are prone to disulfide formation under oxidative conditions, limiting shelf life .

- Amino-substituted analogs (e.g., DS542) show higher solubility in polar solvents but lower metabolic stability due to rapid acetylation in vivo .

Trifluoromethyl-Substituted Derivatives

Introduction of a trifluoromethyl (-CF₃) group at position 4 modifies electronic and steric properties:

Key Findings :

Comparative Stability Data :

- Non-ketalated analogs (e.g., 5,6,7,8-tetrahydro-6-quinazolinone) undergo rapid decomposition in acidic media, while ketalated versions remain stable for >48 hours at pH 5 .

Preparation Methods

Synthesis of Quinazolinone Core

The quinazolinone core is typically synthesized via condensation reactions involving anthranilic acid derivatives and amides or nitriles. Classical methods include:

- Condensation of 2-aminobenzamide with appropriate carbonyl compounds under reflux conditions

- Cyclization under acidic or basic catalysis to form the quinazolinone ring system

Microwave-assisted synthesis has been reported to accelerate quinazolinone formation, reducing reaction times from hours to minutes and improving yields due to efficient heating and reaction kinetics.

Introduction of the Thioureido Group

The thioureido moiety is introduced by reacting the quinazolinone intermediate with thiourea derivatives. This step often involves nucleophilic substitution or addition reactions where the thiourea group replaces or adds to a suitable leaving group on the quinazolinone ring.

Typical conditions include:

- Stirring the quinazolinone with thiourea in polar solvents such as ethanol or dimethylformamide

- Heating under reflux for several hours to ensure complete conversion

This reaction yields the 2-thioureido substituted quinazolinone intermediate.

Formation of the Ethylene Ketal Ring

The ethylene ketal moiety is formed by ketalization of the carbonyl group at the 6(5H) position with ethylene glycol under acidic catalysis. The process involves:

- Mixing the 2-thioureido quinazolinone intermediate with ethylene glycol

- Adding a catalytic amount of acid such as p-toluenesulfonic acid or sulfuric acid

- Refluxing the mixture under dehydrating conditions to drive the ketal formation

The reaction results in the formation of a spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline] structure, completing the synthesis of 7,8-Dihydro-2-thioureido-6(5H)-quinazolinone ethylene ketal.

Representative Synthetic Route Summary Table

| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| 1 | Condensation & Cyclization | 2-Aminobenzamide + carbonyl compound, reflux | Quinazolinone core | 75-85 | 3-5 hours |

| 2 | Thioureido Group Introduction | Quinazolinone + Thiourea, reflux in ethanol | 2-Thioureido quinazolinone intermediate | 70-80 | 4-6 hours |

| 3 | Ketalization | Ethylene glycol + acid catalyst, reflux | 7,8-Dihydro-2-thioureido-6(5H)-quinazolinone ethylene ketal | 65-75 | 6-8 hours |

Advanced Techniques and Improvements

Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated to significantly enhance the efficiency of quinazolinone synthesis by:

- Reducing reaction times from hours to minutes

- Increasing product yields

- Allowing solvent-free or catalyst-free conditions in some cases

Research Data and Yields

The synthesis of this compound typically achieves moderate to good yields (65-85%) across the steps, with purity confirmed by spectroscopic methods such as nuclear magnetic resonance and mass spectrometry. The molecular weight of the final compound is 266.32 g/mol, with the molecular formula C11H14N4O2S.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7,8-Dihydro-2-thioureido-6(5H)-quinazolinone ethylene ketal?

- Methodology :

-

Core synthesis : Start with tetrahydroquinazolinone derivatives (e.g., 5,6,7,8-tetrahydroquinazolin-4-ol) as a scaffold. Cyclocondensation of anthranilic acid derivatives with urea or thiourea can introduce the thioureido group .

-

Ethylene ketal protection : Use ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to protect ketone groups, as seen in analogous ketal syntheses (e.g., 5-Chloro-2-pentanone ethylene ketal) .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating intermediates.

- Key Considerations :

-

Monitor reaction progress via TLC or HPLC.

-

Confirm intermediate structures using NMR (¹H/¹³C) and mass spectrometry (e.g., [M+] in MS) .

Q. How to characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Elemental analysis : Compare calculated vs. experimental values for C, H, N, and S (e.g., ±0.3% deviation acceptable) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify thioureido (-NH-CS-NH2) protons (δ 9–10 ppm) and ketal protons (δ 4.0–4.5 ppm) .

- MS (ESI or EI) : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]+ at m/z 295.2) .

- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%).

Q. What are the stability considerations under different experimental conditions?

- Methodology :

-

Thermal stability : Conduct thermogravimetric analysis (TGA) or accelerated stability studies (40–60°C for 4 weeks) .

-

Hydrolytic stability : Test in buffers (pH 1–13) to evaluate ketal group resistance. Ethylene ketals are generally stable in neutral/basic conditions but hydrolyze under strong acids .

-

Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Data Interpretation :

-

Use logP values (e.g., ~2.09 via Crippen method) to predict solubility and formulation stability .

Advanced Research Questions

Q. How to resolve discrepancies in biological activity data across studies?

- Methodology :

-

Dose-response validation : Replicate assays with standardized concentrations (e.g., 0.1–100 μM) and controls.

-

Purity verification : Cross-check via HPLC and elemental analysis to rule out impurities .

-

Structural confirmation : Use X-ray crystallography or 2D NMR (COSY, HSQC) to confirm regiochemistry of thioureido and ketal groups .

- Case Study :

-

Inconsistent IC50 values may arise from solvent effects (e.g., DMSO vs. aqueous buffers). Pre-solubilize compounds in DMSO (<0.1% final concentration).

Q. What computational approaches are suitable for studying structure-activity relationships (SAR)?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase inhibitors).

- QSAR modeling : Incorporate descriptors like logP, molecular volume (e.g., McGowan’s method: ~150 ml/mol), and electronegativity .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites (e.g., thioureido nucleophilicity).

Q. How to optimize reaction yields in multi-step syntheses involving sensitive functional groups?

- Methodology :

-

Protecting group strategy : Use ethylene ketal to shield ketones during thioureido coupling, then deprotect with HCl/MeOH .

-

Stepwise monitoring : Employ LC-MS to track intermediates and minimize side reactions (e.g., oxidation of thiol groups).

-

Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps in tetrahydroquinazolinone formation .

- Example Workflow :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Ethylene glycol, p-TsOH, reflux | 85 |

| 2 | Thiourea, K2CO3, DMF, 80°C | 72 |

| 3 | HCl/MeOH, rt, 2h | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.